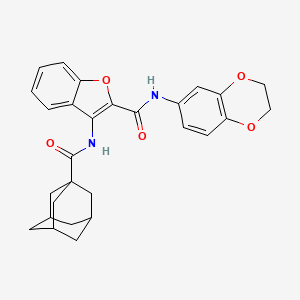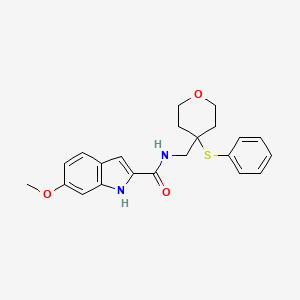
6-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives, including the compound , have shown significant potential as antiviral agents. Research indicates that these compounds can inhibit the replication of various RNA and DNA viruses. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B viruses . This makes them promising candidates for developing new antiviral medications.
Anticancer Applications
The indole scaffold is a crucial component in many anticancer drugs. The compound’s structure allows it to interact with multiple cellular targets, leading to the inhibition of cancer cell proliferation. Studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . This compound could be explored further for its potential in treating various cancers, including breast, prostate, and colon cancers.
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes them useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The compound’s ability to inhibit key enzymes involved in inflammation could be a significant therapeutic advantage.
Antimicrobial Applications
The compound has potential antimicrobial applications due to its ability to disrupt bacterial cell walls and inhibit microbial growth. Indole derivatives have been effective against a range of bacterial and fungal pathogens . This makes them valuable in developing new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance.
Neuroprotective Applications
Research has shown that indole derivatives can have neuroprotective effects. They can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s . The compound’s ability to cross the blood-brain barrier and its antioxidant properties make it a promising candidate for neuroprotective therapies.
Antidiabetic Applications
Indole derivatives have been investigated for their potential in managing diabetes. They can enhance insulin sensitivity and reduce blood glucose levels . The compound’s ability to modulate key metabolic pathways involved in glucose homeostasis suggests it could be developed into a novel antidiabetic drug.
Antimalarial Applications
The compound’s structure allows it to interfere with the life cycle of the malaria parasite. Indole derivatives have shown efficacy in inhibiting the growth of Plasmodium species, the causative agents of malaria . This makes them potential candidates for developing new antimalarial drugs, which are urgently needed due to increasing resistance to current treatments.
Antioxidant Applications
Indole derivatives are known for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative damage . This makes them useful in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers.
These applications highlight the diverse potential of 6-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1H-indole-2-carboxamide in various fields of scientific research. Each application offers a unique avenue for further exploration and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
A brief review of the biological potential of indole derivatives Synthesis of indole derivatives as prevalent moieties present in selected alkaloids
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . The interaction often involves the indole nucleus, which is a part of the compound, binding to the target receptors .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . These pathways can lead to various downstream effects, depending on the specific biological activity being exhibited.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the effects can be diverse, ranging from antiviral effects to anti-inflammatory and anticancer effects, among others.
Propiedades
IUPAC Name |
6-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-26-17-8-7-16-13-20(24-19(16)14-17)21(25)23-15-22(9-11-27-12-10-22)28-18-5-3-2-4-6-18/h2-8,13-14,24H,9-12,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFBCSNQHYAIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(CCOCC3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)
![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


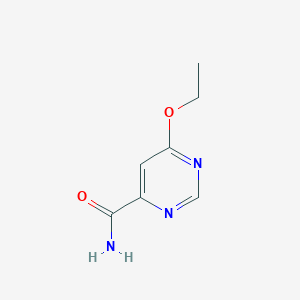
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)
![N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2509159.png)
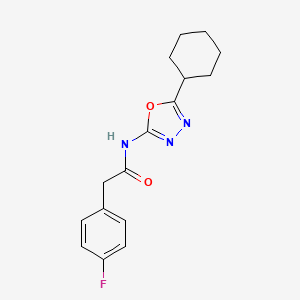
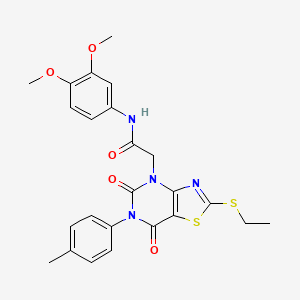
![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)
![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)
